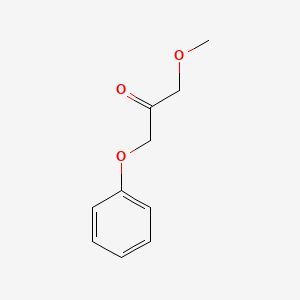
1-Methoxy-3-phenoxypropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-3-phenoxypropan-2-one is an organic compound with the molecular formula C10H12O3. It is a colorless liquid that is used in various chemical and industrial applications. The compound is known for its unique chemical properties and its role in the synthesis of various other chemical compounds.
Preparation Methods
1-Methoxy-3-phenoxypropan-2-one can be synthesized through several methods. One common synthetic route involves the reaction of methanol with epichlorohydrin to form glycidyl methyl ether, which is then reacted with phenol in the presence of a base to yield this compound . The reaction conditions typically involve moderate temperatures and the use of a catalyst to facilitate the reaction.
Industrial production methods often involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity of the final product. The reaction is carefully monitored to control the temperature, pressure, and reactant concentrations to optimize the production process.
Chemical Reactions Analysis
1-Methoxy-3-phenoxypropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Methoxy-3-phenoxypropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-phenoxypropan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can participate in further chemical reactions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Methoxy-3-phenoxypropan-2-one can be compared with other similar compounds, such as:
1-Methoxy-3-phenylpropan-2-one: This compound has a similar structure but with a phenyl group instead of a phenoxy group. It has different chemical properties and applications.
1-Methoxy-3-phenoxypropane: This compound lacks the carbonyl group present in this compound, resulting in different reactivity and uses.
1-Methoxy-3-phenoxybutan-2-one: This compound has an additional carbon in the backbone, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
63240-49-3 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-methoxy-3-phenoxypropan-2-one |
InChI |
InChI=1S/C10H12O3/c1-12-7-9(11)8-13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
InChI Key |
GLZHWPKVPWAIAU-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)COC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















